molecular formula C3H4F3N3 B2992410 3-Azido-1,1,1-trifluoropropane CAS No. 1341739-56-7

3-Azido-1,1,1-trifluoropropane

Cat. No. B2992410
CAS RN: 1341739-56-7
M. Wt: 139.081
InChI Key: VJQRJIDOINEWCO-UHFFFAOYSA-N
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Description

“3-Azido-1,1,1-trifluoropropane” is a chemical compound with the molecular formula C3H4F3N3 and a molecular weight of 139.08 . It is used for research and development .

Scientific Research Applications

Melt-Cast Explosive Development

3-Azido-1,1,1-trifluoropropane: has been researched for its potential as a melt-cast explosive. The compound’s low melting temperature (78 °C) and significant final mass loss (88.2%) under atmospheric pressure make it a candidate for melt-cast explosives . Its thermal behavior suggests that it could be used as an energetic plasticizer, enhancing the properties of other explosive materials .

Synthesis of Bicyclo[1.1.1]pentanes

The azido group in 3-Azido-1,1,1-trifluoropropane can be utilized in the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes. This process involves azidoheteroarylation of [1.1.1]propellane, which is a novel reaction providing a versatile synthetic handle for the bicyclo[1.1.1]pentane framework, with potential applications in synthetic organic chemistry .

Energetic Material Research

The azido group’s contribution to the enthalpy of formation of energetic materials is superior to traditional –NO2 units. Studies have shown that replacing –NO2 with –N3 leads to higher enthalpy of formation, making 3-Azido-1,1,1-trifluoropropane a valuable compound for developing novel energetic materials with unique properties .

Thermal Decomposition Analysis

The compound’s thermal decomposition has been studied using TG/DSC–FTIR–MS quadruple technology. The analysis of small molecular fragments from the thermolysis of 3-Azido-1,1,1-trifluoropropane includes molecules like H2, H2O, CN, HCN, N2, NO, C2H2O, HN3, CO2, and NO2. This information is crucial for understanding the compound’s behavior under different conditions and for safety assessments .

Flow Synthesis of 1,2,3-Triazoles

A practical flow synthesis method for 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established, which could potentially use 3-Azido-1,1,1-trifluoropropane as a starting material. This synthesis is performed under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

Mechanism of Action

Target of Action

The primary target of 3-Azido-1,1,1-trifluoropropane is the azide-alkyne Huisgen cycloaddition . This is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .

Mode of Action

The compound interacts with its target through a process known as the azide-alkyne Huisgen cycloaddition . In this reaction, the azide component of 3-Azido-1,1,1-trifluoropropane reacts with an alkyne to form a product triazole . This reaction can occur as a mixture of 1,4-adduct and 1,5-adduct at 98 °C in 18 hours .

Biochemical Pathways

The azide-alkyne Huisgen cycloaddition is the primary biochemical pathway affected by 3-Azido-1,1,1-trifluoropropane . The downstream effects of this pathway involve the formation of 1,2,3-triazoles .

Result of Action

The result of the action of 3-Azido-1,1,1-trifluoropropane is the formation of a 1,2,3-triazole . This is achieved through the azide-alkyne Huisgen cycloaddition .

Action Environment

The action, efficacy, and stability of 3-Azido-1,1,1-trifluoropropane can be influenced by various environmental factors. For instance, the azide-alkyne Huisgen cycloaddition can be catalyzed by copper (I), and the reaction works much better using a mixture of copper (II) (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate) to produce Cu (I) in situ . The reaction can be run in a variety of solvents, and mixtures of water and a variety of (partially) miscible organic solvents including alcohols, DMSO, DMF, t BuOH and acetone .

properties

IUPAC Name

3-azido-1,1,1-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3/c4-3(5,6)1-2-8-9-7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQRJIDOINEWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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